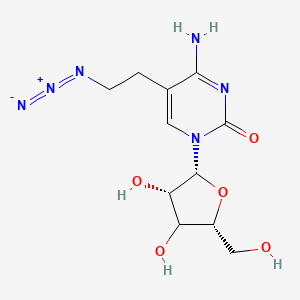
Ugt1A1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ugt1A1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds through the process of glucuronidation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ugt1A1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ugt1A1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.
Applications De Recherche Scientifique
Ugt1A1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the glucuronidation process and the role of UGT1A1 in metabolizing various compounds.
Biology: Helps in understanding the biological pathways involving UGT1A1 and its impact on cellular processes.
Medicine: Investigated for its potential in developing therapies for diseases related to UGT1A1 dysfunction, such as Gilbert’s syndrome and certain cancers.
Industry: Utilized in the development of drugs that require modulation of UGT1A1 activity to improve their efficacy and safety profiles .
Mécanisme D'action
Ugt1A1-IN-1 exerts its effects by inhibiting the activity of the UGT1A1 enzyme. This inhibition prevents the glucuronidation of substrates, leading to an accumulation of unconjugated compounds. The molecular targets of this compound include the active site of the UGT1A1 enzyme, where it binds and blocks the enzyme’s catalytic activity. This inhibition can affect various metabolic pathways and has implications for drug metabolism and toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
UGT1A3-IN-1: Another inhibitor of the UGT1A family, specifically targeting UGT1A3.
UGT1A4-IN-1: Inhibits UGT1A4 and has similar applications in studying glucuronidation.
UGT2B7-IN-1: Targets UGT2B7, another enzyme involved in glucuronidation.
Uniqueness
Ugt1A1-IN-1 is unique in its specificity for UGT1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its ability to selectively inhibit UGT1A1 without affecting other UGT enzymes allows for more precise investigations into UGT1A1-related pathways and their implications in health and disease .
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-butyl-6-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3 |
Clé InChI |
JRXIYIQGSHSLMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


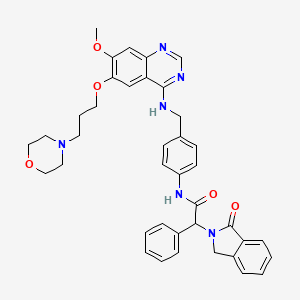
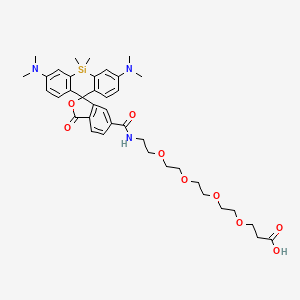
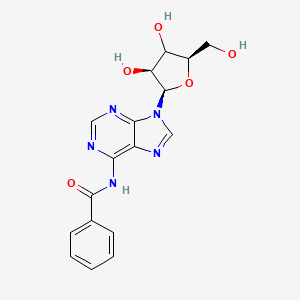
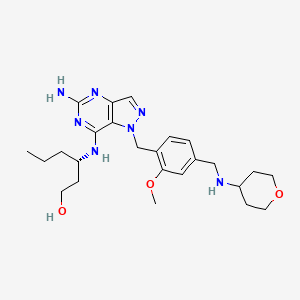
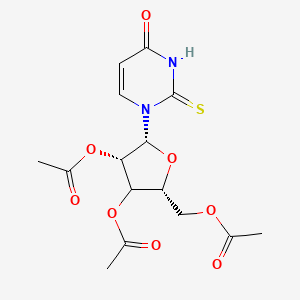
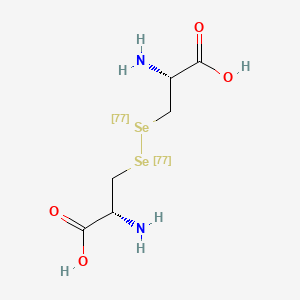
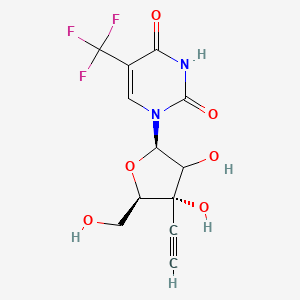
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
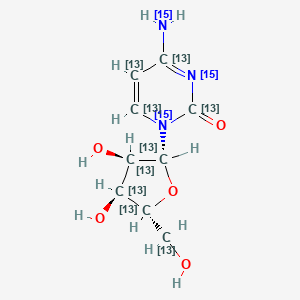

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)
